Cetrimide is an organic molecular entity. Cetyltrimethylammonium compound whose salts and derivatives are used primarily as topical antiseptics.
Related Compounds
Chlorhexidine
Relevance: While structurally dissimilar to cetrimide, chlorhexidine is frequently researched in conjunction with it due to their synergistic antimicrobial effects. Studies have explored their combined use for various applications, including wound dressings, [] root canal treatment, [, ] and antiseptic solutions. [, , , ] The combination often exhibits enhanced efficacy against a wider range of microorganisms.
Sodium Hypochlorite (NaOCl)
Relevance: NaOCl is often compared to cetrimide and cetrimide-containing combinations in studies evaluating their efficacy against specific microorganisms like Enterococcus faecalis in root canal treatment. [, , ] While both demonstrate antimicrobial properties, research suggests that NaOCl, particularly at higher concentrations, exhibits greater efficacy in eradicating E. faecalis biofilms. []
Povidone-Iodine
Relevance: Povidone-iodine is another antiseptic frequently compared to cetrimide-containing solutions and chlorhexidine in studies investigating their effectiveness against microorganisms like MRSA. [] These studies analyze and compare factors like Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) to determine relative effectiveness.
Triclobisonium Chloride (Triburon)
Relevance: As a bis-quaternary amine, Triburon is structurally related to cetrimide, a mono-quaternary amine. A study comparing their effects on Aspergillus niger found distinct responses in citric acid production. Cetrimide at 20 μg/ml inhibited citric acid accumulation, while Triburon, at concentrations up to 160 μg/ml, increased it. This difference highlights how structural variations within the quaternary ammonium compound class can lead to diverse biological effects. []
Benzalkonium Chloride (BKC)
Relevance: Similar to cetrimide, BKC possesses antimicrobial properties, but its efficacy varies among different bacterial species. A study investigating improvements to cetrimide agar for Pseudomonas aeruginosa isolation found that incorporating BKC at a specific concentration (375 μg/ml) enhanced the medium's selectivity by suppressing the growth of accompanying flora like Burkholderia pseudomallei and Pseudomonas fluorescens without affecting P. aeruginosa growth. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
CeMMEC13 is an isoquinolinone that selectively inhibits the second bromodomain of TAF1 (IC50 = 2.1 µM). It does not bind to bromodomains of BRD4, BRD9, or CREBBP. CeMMEC13 synergizes with (+)-JQ1 to inhibit the proliferation of THP-1 and H23 lung adenocarcinoma cells. CeMMEC13 is a selective inhibitor of TAF1. CeMMEC13 acts on the bromodomain of TAF1 but does not bind to bromodomains of BRD4, BRD9, or CREBBP. CeMMEC13 synergizes with (+)-JQ1 to inhibit the proliferation of THP-1 and H23 lung adenocarcinoma cells.
Novel inhibitor of BRD4, binding both the first and the second bromodomain of BRD4 CeMMEC2 is a novel inhibitor of BRD4. CeMMEC2 binds both the first and the second bromodomain of BRD4.
3-[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea is an aromatic ketone. Celiprolol is indicated for the management of mild to moderate hypertension and effort-induced angina pectoris. It is simultaneously a selective β1 receptor antagonist, a β2 receptor partial agonist and a weak α2 receptor antagonist. In 2010 a clinical trial has suggested a use for this medication in the prevention of vascular complications of a rare inherited disease called vascular Ehlers–Danlos syndrome. This study demonstrated decreased incidence of arterial rupture or dissection (a specific type of arterial rupture in which the layers of the vessel separate prior to complete failure of the artery wall). Celiprolol is not approved for use by the FDA in the treatment of vascular Ehlers–Danlos syndrome. A cardioselective beta-1 adrenergic antagonist that has intrinsic sympathomimetic activity. It is used in the management of ANGINA PECTORIS and HYPERTENSION.
Cenicriviroc is a member of the class of benzazocines that is (5Z)-1,2,3,4-tetrahydro-1-benzazocine which is substituted by a 2-methylpropyl, N-{4-[(S)-(1-propyl-1H-imidazol-5-yl)methanesulfinyl]phenyl}carboxamide and 4-(2-butoxyethoxy)phenyl groups at positions 1, 5 and 8, respectively. It is a potent chemokine 2 and 5 receptor antagonist currently in development for the treatment of liver fibrosis in adults with nonalcoholic steatohepatitis (NASH). It has a role as a chemokine receptor 5 antagonist, an anti-HIV agent, a chemokine receptor 2 antagonist, an antirheumatic drug and an anti-inflammatory agent. It is a diether, a member of imidazoles, a sulfoxide, an aromatic ether, a secondary carboxamide and a benzazocine. Cenicriviroc has been used in trials studying the treatment of HIV-infection/AIDS, AIDS Dementia Complex, Nonalcoholic Steatohepatitis, Human Immunodeficiency Virus, and HIV-1-Associated Cognitive Motor Complex. Cenicriviroc is an orally bioavailable, dual inhibitor of human C-C chemokine receptor types 2 (CCR2; CD192) and 5 (CCR5; CD195), with potential immunomodulating, anti-inflammatory and antiviral activities. Upon oral administration, cenicriviroc specifically binds to and prevents the activation of both CCR2 and CCR5. This inhibits the activation of CCR2/CCR5-mediated signal transduction pathways and may inhibit inflammatory processes. The G-protein coupled chemokine receptors CCR2 and CCR5 are expressed on the surface of monocytes and macrophages and stimulate their migration and infiltration; they play key roles in inflammation and autoimmune diseases. In addition, cenicriviroc inhibits human immunodeficiency virus (HIV)-1 entry via CCR5 coreceptor interaction.